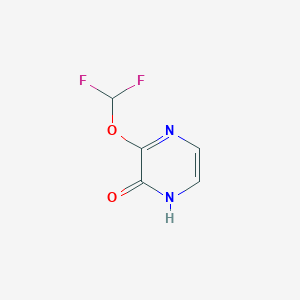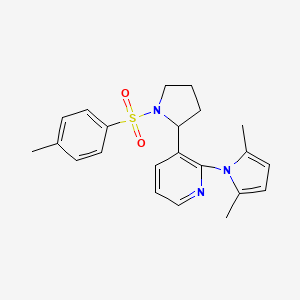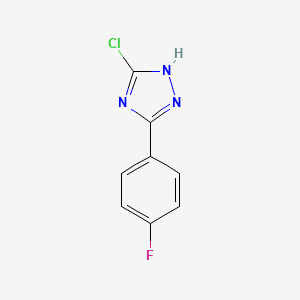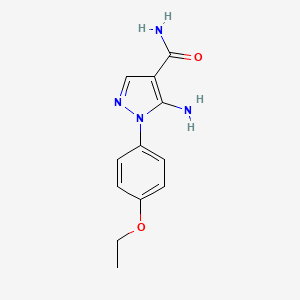
5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(pyrrolidin-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(pyrrolidin-1-yl)pyridine is a compound that features a pyridine ring substituted with pyrrolidine groups. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(pyrrolidin-1-yl)pyridine typically involves the construction of the pyridine ring followed by the introduction of pyrrolidine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-bromo-4-methylpyridine with 1-ethylpyrrolidine in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium tert-butoxide as bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can lead to the formation of partially or fully reduced pyridine derivatives.
Scientific Research Applications
5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidine rings can enhance binding affinity to proteins and enzymes, potentially modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a single pyrrolidine ring.
N-Methylpyrrolidine: A derivative with a methyl group on the nitrogen atom.
2,5-Dimethylpyrrolidine: A compound with two methyl groups on the pyrrolidine ring.
Uniqueness
5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(pyrrolidin-1-yl)pyridine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the pyridine core, allows for diverse interactions and reactivity compared to simpler analogs .
Properties
Molecular Formula |
C16H25N3 |
|---|---|
Molecular Weight |
259.39 g/mol |
IUPAC Name |
5-(1-ethylpyrrolidin-2-yl)-4-methyl-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C16H25N3/c1-3-18-10-6-7-15(18)14-12-17-16(11-13(14)2)19-8-4-5-9-19/h11-12,15H,3-10H2,1-2H3 |
InChI Key |
AKWDUUPDZNYMBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=CN=C(C=C2C)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


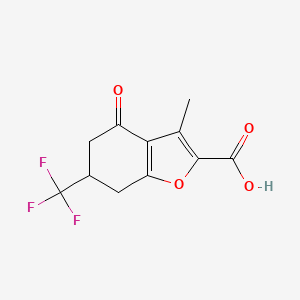
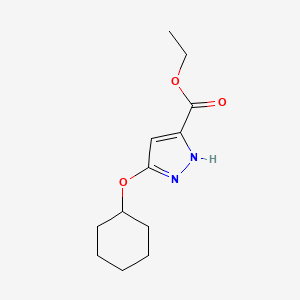
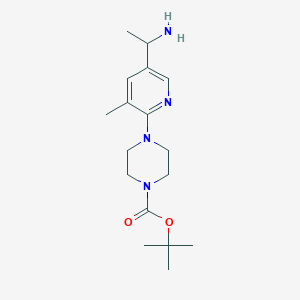
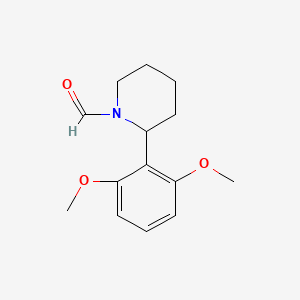




![2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11804351.png)
![1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11804353.png)
